Cas no 40033-24-7 (2,5-dihydrothiophene-2-carboxylic acid)
2,5-dihydrothiophene-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2,5-dihydrothiophene-2-carboxylic acid
- EN300-133982
- DTXCID10454217
- DTXSID20503407
- 2,5-dihydrothiophene-2-carboxylic
- AKOS006377837
- 40033-24-7
- 2-Thiophenecarboxylic acid, 2,5-dihydro-
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- Inchi: 1S/C5H6O2S/c6-5(7)4-2-1-3-8-4/h1-2,4H,3H2,(H,6,7)
- InChI Key: SNDJZCXHJRYPTQ-UHFFFAOYSA-N
- SMILES: S1CC=CC1C(=O)O
Computed Properties
- Exact Mass: 130.00885060Da
- Monoisotopic Mass: 130.00885060Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 62.6Ų
2,5-dihydrothiophene-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-133982-0.05g |
2,5-dihydrothiophene-2-carboxylic acid |
40033-24-7 | 95% | 0.05g |
$252.0 | 2023-02-15 | |
| Enamine | EN300-133982-0.1g |
2,5-dihydrothiophene-2-carboxylic acid |
40033-24-7 | 95% | 0.1g |
$376.0 | 2023-02-15 | |
| Enamine | EN300-133982-0.25g |
2,5-dihydrothiophene-2-carboxylic acid |
40033-24-7 | 95% | 0.25g |
$538.0 | 2023-02-15 | |
| Enamine | EN300-133982-0.5g |
2,5-dihydrothiophene-2-carboxylic acid |
40033-24-7 | 95% | 0.5g |
$847.0 | 2023-02-15 | |
| Enamine | EN300-133982-1.0g |
2,5-dihydrothiophene-2-carboxylic acid |
40033-24-7 | 95% | 1g |
$0.0 | 2023-06-06 | |
| Enamine | EN300-133982-2.5g |
2,5-dihydrothiophene-2-carboxylic acid |
40033-24-7 | 95% | 2.5g |
$2127.0 | 2023-02-15 | |
| Enamine | EN300-133982-5.0g |
2,5-dihydrothiophene-2-carboxylic acid |
40033-24-7 | 95% | 5.0g |
$3147.0 | 2023-02-15 | |
| Enamine | EN300-133982-10.0g |
2,5-dihydrothiophene-2-carboxylic acid |
40033-24-7 | 95% | 10.0g |
$4667.0 | 2023-02-15 | |
| Enamine | EN300-133982-50mg |
2,5-dihydrothiophene-2-carboxylic acid |
40033-24-7 | 95.0% | 50mg |
$252.0 | 2023-09-30 | |
| Enamine | EN300-133982-100mg |
2,5-dihydrothiophene-2-carboxylic acid |
40033-24-7 | 95.0% | 100mg |
$376.0 | 2023-09-30 |
2,5-dihydrothiophene-2-carboxylic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on 2,5-dihydrothiophene-2-carboxylic acid
Recent Advances in the Application of 2,5-Dihydrothiophene-2-carboxylic Acid (CAS: 40033-24-7) in Chemical Biology and Pharmaceutical Research
2,5-Dihydrothiophene-2-carboxylic acid (CAS: 40033-24-7) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique thiophene ring structure and carboxylic acid functional group, serves as a valuable building block in the synthesis of bioactive molecules and drug candidates. Recent studies have highlighted its potential in modulating biological pathways, designing enzyme inhibitors, and developing novel therapeutics for various diseases.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of 2,5-dihydrothiophene-2-carboxylic acid as a key intermediate in the synthesis of small-molecule inhibitors targeting protein kinases. The researchers demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific kinase isoforms, suggesting its potential in cancer therapy. The study also emphasized the compound's favorable pharmacokinetic properties, including good solubility and metabolic stability, which are critical for drug development.
In another groundbreaking research effort, scientists investigated the role of 2,5-dihydrothiophene-2-carboxylic acid in the development of antimicrobial agents. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel thiophene-based analogs with broad-spectrum antibacterial activity. The study revealed that the carboxylic acid moiety of the compound played a crucial role in enhancing binding affinity to bacterial targets, such as DNA gyrase and topoisomerase IV. These findings open new avenues for combating antibiotic-resistant pathogens.
Beyond its therapeutic applications, 2,5-dihydrothiophene-2-carboxylic acid has also been employed in chemical biology as a versatile scaffold for probe development. A recent study in ACS Chemical Biology utilized this compound to design fluorescent probes for real-time imaging of cellular processes. The probes exhibited high selectivity and sensitivity, enabling researchers to monitor dynamic changes in intracellular environments with unprecedented precision. This innovation holds promise for advancing our understanding of complex biological systems.
In conclusion, the growing body of research on 2,5-dihydrothiophene-2-carboxylic acid (CAS: 40033-24-7) underscores its significance in chemical biology and pharmaceutical research. Its unique structural features and functional versatility make it a valuable tool for drug discovery, antimicrobial development, and chemical probe design. Future studies are expected to further explore its potential in addressing unmet medical needs and advancing scientific knowledge.
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